

Application Notes and Protocols: PF-431396 for In Vitro Angiogenesis Studies

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Compound of Interest

Compound Name: PF-431396

Cat. No.: B1679699

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Audience: Researchers, scientists, and drug development professionals.

Introduction

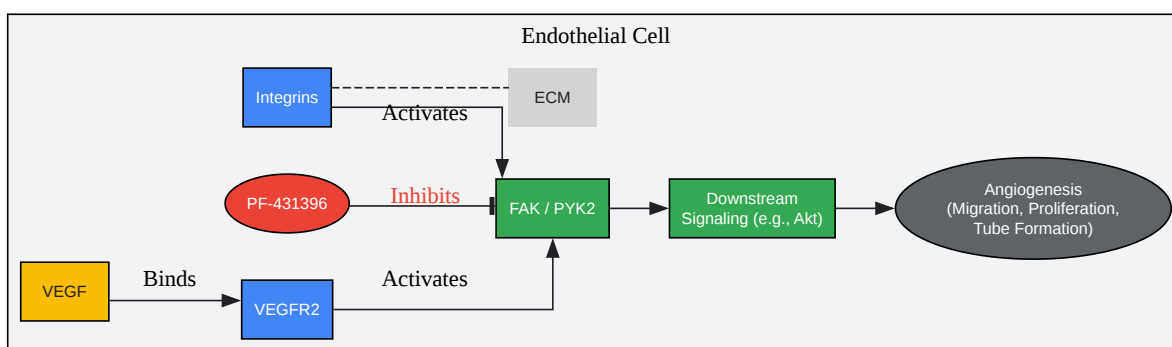
Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] Key signaling pathways regulate the complex steps of angiogenesis, which include endothelial cell proliferation, migration, and differentiation into tube-like structures.[1][3] Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) are non-receptor tyrosine kinases that play a pivotal role in these processes, acting as a convergence point for signals from integrins and receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5]

PF-431396 is a potent, orally active, dual inhibitor of FAK and PYK2.[6] Its high selectivity and efficacy make it an invaluable tool for studying the roles of FAK and PYK2 in angiogenesis and for evaluating the anti-angiogenic potential of targeting this signaling axis. These application notes provide detailed protocols for using **PF-431396** in key in vitro angiogenesis assays.

Mechanism of Action

PF-431396 competitively binds to the ATP-binding sites of FAK and PYK2, effectively blocking their kinase activity.[7] In the context of angiogenesis, growth factors like VEGF stimulate endothelial cells, leading to the activation of VEGFR2.[8] This, along with integrin engagement with the extracellular matrix (ECM), triggers the autophosphorylation and activation of FAK.[5]

Activated FAK then phosphorylates downstream targets, promoting cytoskeletal rearrangements and signaling cascades that drive cell migration, proliferation, and survival.[5] [7] By inhibiting FAK and PYK2, **PF-431396** disrupts these essential endothelial cell functions, thereby exerting a potent anti-angiogenic effect.[5]



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Caption: FAK/PYK2 signaling cascade in angiogenesis and the inhibitory action of **PF-431396**.

Quantitative Data

PF-431396 exhibits high potency for its targets in enzymatic assays. This data is crucial for determining appropriate working concentrations for in vitro experiments.

Table 1: Inhibitory Potency of PF-431396

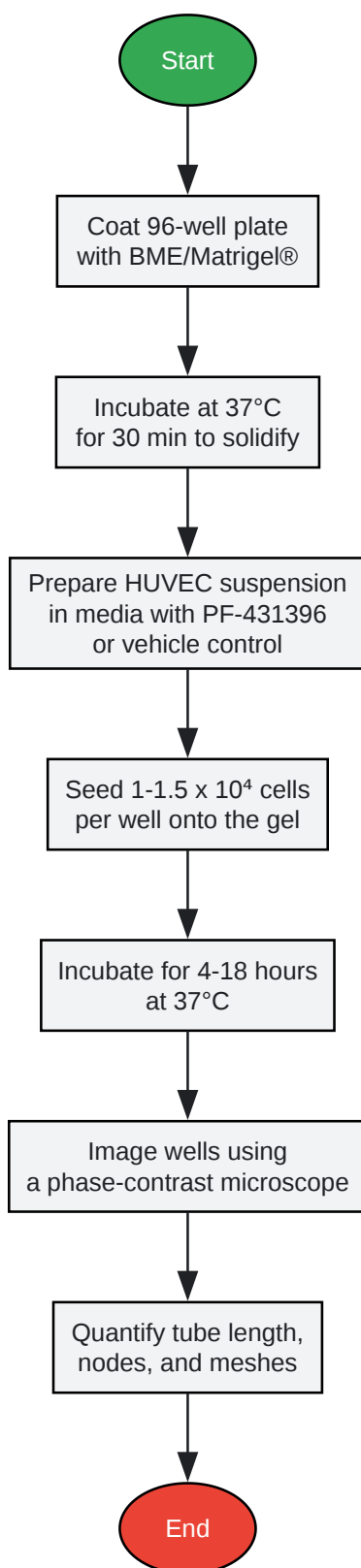
Target	IC ₅₀ Value
Focal Adhesion Kinase (FAK)	~2 nM[6][9]
Proline-rich Tyrosine Kinase 2 (PYK2)	~11 nM[6][9]

Experimental Protocols

The following are detailed protocols for standard in vitro assays to evaluate the anti-angiogenic effects of **PF-431396**. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for these assays.^{[1][5]}

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel®.^{[1][10]}



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Caption: Workflow for the endothelial cell tube formation assay.

Protocol:

- Plate Coating: Thaw BME (e.g., Geltrex™ or Matrigel®) on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.[11] Ensure the entire surface is covered.
- Gel Solidification: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify.[12]
- Cell Preparation: Culture HUVECs to 70-90% confluency.[13] Harvest the cells using trypsin and resuspend them in appropriate media (e.g., EGM-2) at a concentration of $2-3 \times 10^5$ cells/mL.
- Treatment: Prepare serial dilutions of **PF-431396** in the cell culture medium. Add the desired final concentrations of **PF-431396** (e.g., 0.1 nM - 1 µM) and a vehicle control (e.g., 0.1% DMSO) to the HUVEC suspension.
- Seeding: Add 100 µL of the HUVEC suspension (containing 10,000 - 15,000 cells) to each BME-coated well.[13]
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Monitor tube formation periodically.
- Imaging and Analysis: Capture images of the tube networks using an inverted microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of nodes (branch points), and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

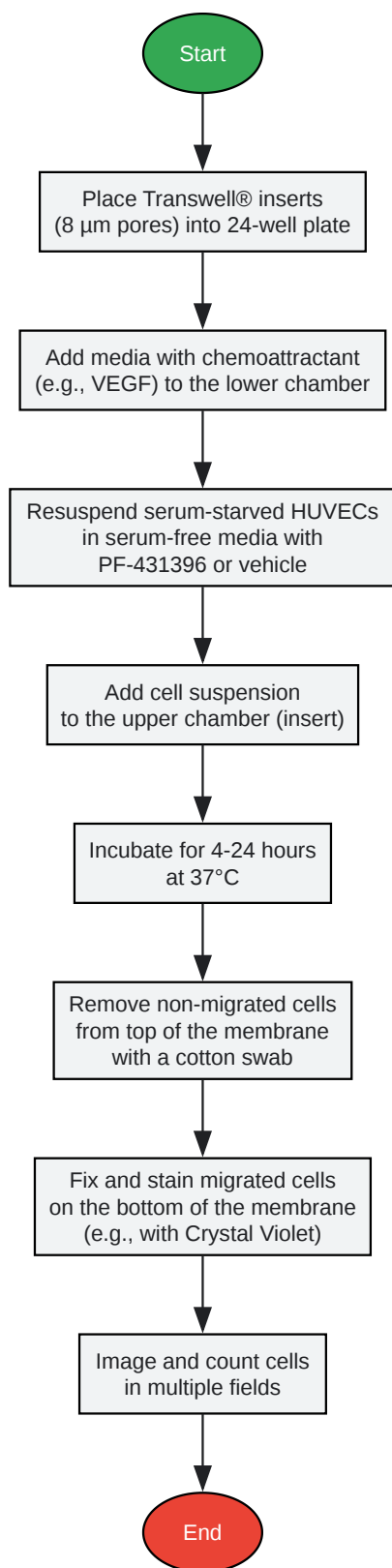
Expected Results: Treatment with **PF-431396** is expected to cause a dose-dependent reduction in all measured parameters of tube formation compared to the vehicle control.

Table 2: Sample
Data Representation
(Tube Formation
Assay)

Treatment	Concentration	Total Tube Length (μm)	Number of Nodes
Vehicle (DMSO)	0.1%	Value	Value
PF-431396	1 nM	Value	Value
PF-431396	10 nM	Value	Value
PF-431396	100 nM	Value	Value

Endothelial Cell Migration Assay

This assay, often performed using a Boyden chamber or Transwell® insert, measures the chemotactic migration of endothelial cells toward a stimulus, such as VEGF.[\[14\]](#)



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Caption: Workflow for the Transwell® cell migration assay.

Protocol:

- Cell Preparation: Culture HUVECs to ~80% confluency. Serum-starve the cells for 4-6 hours prior to the assay in a basal medium (e.g., M200 with 0.2% FBS).[15]
- Chamber Setup: Place cell culture inserts (e.g., 8.0 μ m pore size) into a 24-well plate.
- Chemoattractant: Add 750 μ L of media containing a chemoattractant (e.g., 50 ng/mL VEGF) to the lower chamber of each well.[16]
- Treatment and Seeding: Harvest and resuspend the serum-starved HUVECs in serum-free basal medium at 1×10^6 cells/mL. Pre-incubate the cells with various concentrations of **PF-431396** or vehicle control for 30 minutes.
- Add 250 μ L of the cell suspension ($\sim 2.5 \times 10^5$ cells) to the upper chamber of each insert.[16]
- Incubation: Incubate the plate at 37°C for 4-24 hours.
- Cell Removal: Carefully remove the inserts from the plate. Using a cotton swab, gently remove the non-migrated cells and media from the inside of the insert.[16]
- Fixing and Staining: Fix the migrated cells on the underside of the membrane with methanol for 10 minutes. Stain the cells with a 0.1% Crystal Violet solution for 15-30 minutes.[13]
- Quantification: Wash the inserts gently in water and allow them to air dry. Count the number of stained, migrated cells in several representative fields of view under a microscope.

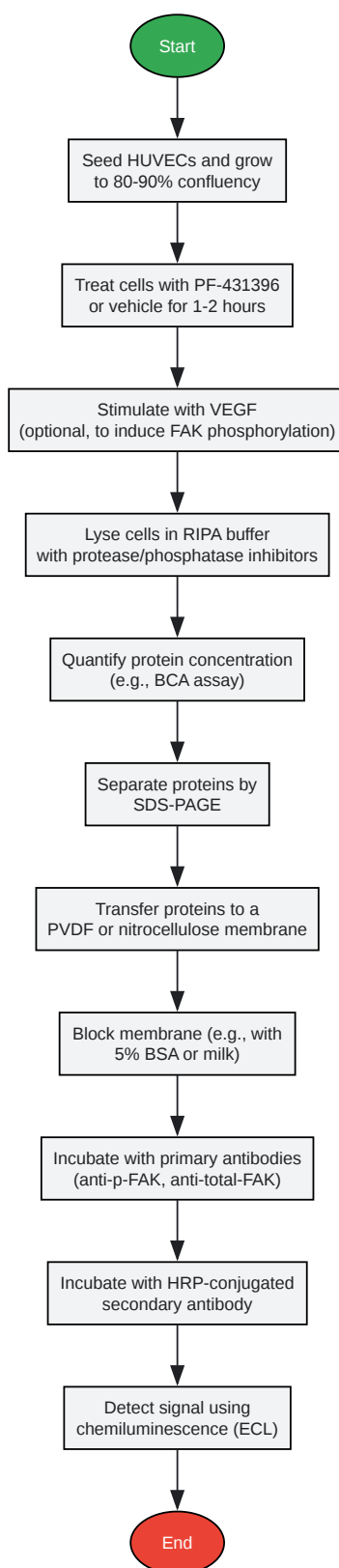
Expected Results: **PF-431396** should dose-dependently inhibit the migration of HUVECs toward the chemoattractant.

Table 3: Sample Data
Representation (Cell
Migration Assay)

Treatment	Concentration	Average Migrated Cells per Field
Vehicle (DMSO)	0.1%	Value
PF-431396	1 nM	Value
PF-431396	10 nM	Value
PF-431396	100 nM	Value

Western Blot Analysis of FAK Phosphorylation

This protocol determines the direct inhibitory effect of **PF-431396** on its target by measuring the phosphorylation status of FAK at its autophosphorylation site (Tyrosine 397).



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Caption: General workflow for Western blot analysis.

Protocol:

- Cell Culture and Treatment: Seed HUVECs in 6-well plates and grow to 80-90% confluency. Serum-starve cells for 4 hours.
- Pre-treat the cells with various concentrations of **PF-431396** or vehicle control for 1-2 hours.
- Stimulation: To induce a strong phosphorylation signal, stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-20 minutes.[\[17\]](#)
- Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[\[18\]](#)
- Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in loading buffer and separate them on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
 - Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FAK (e.g., p-FAK Y397).
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.

Expected Results: **PF-431396** should lead to a dose-dependent decrease in the level of phosphorylated FAK relative to the total FAK protein.

Table 4: Sample Data Representation
(Western Blot Analysis)

Treatment	p-FAK / Total FAK Ratio (Densitometry)
Vehicle (DMSO)	Value
PF-431396 (1 nM)	Value
PF-431396 (10 nM)	Value
PF-431396 (100 nM)	Value

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